N,N-Didesethyl Sunitinib Hydrochloride

概要

説明

N,N-Didesethyl Sunitinib Hydrochloride is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 393 nM and 141 nM for AMPKα1 and AMPK2, respectively . This compound is a metabolite of Sunitinib, a well-known multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy . This compound is primarily used in scientific research to study its effects on various cellular pathways and its potential therapeutic applications.

準備方法

The synthesis of N,N-Didesethyl Sunitinib Hydrochloride involves multiple steps, starting from commercially available materials. One of the key steps includes the reaction of acetyl ethyl acetate with 4-fluoroaniline and N1, N1-diethylethane-1,2-diamine . The reaction conditions typically involve solvent-free methods to optimize the yield and purity of the final product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and quality.

化学反応の分析

N,N-Didesethyl Sunitinib Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

科学的研究の応用

Chemistry

- Reagent and Building Block : N,N-Didesethyl Sunitinib Hydrochloride serves as a valuable reagent in synthetic chemistry, facilitating the development of complex compounds and fine chemicals.

- Chemical Reactions : The compound is involved in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be utilized to synthesize derivatives with modified properties.

Biology

- AMPK Inhibition : This compound acts as a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 393 nM for AMPKα1 and 141 nM for AMPKα2. This inhibition affects cellular energy metabolism, influencing glucose and lipid metabolism, cell growth, and autophagy.

- Cellular Effects : The inhibition of AMPK leads to significant changes in cellular processes such as angiogenesis and cell proliferation, making it a subject of interest in metabolic studies and cancer research.

Medicine

- Cancer Treatment : this compound is being investigated for its potential therapeutic effects in cancer treatment. Its ability to inhibit tumor growth and angiogenesis positions it as a candidate for further clinical studies.

- Comparative Studies : Research comparing the efficacy of N,N-Didesethyl Sunitinib with other tyrosine kinase inhibitors like Cabozantinib has shown that while both have distinct profiles, the understanding of their mechanisms can enhance treatment strategies for renal cell carcinoma (RCC) and other malignancies .

Pharmacokinetics

As a major active metabolite of Sunitinib, N,N-Didesethyl Sunitinib exhibits pharmacokinetic properties that contribute to its efficacy. Understanding the pharmacokinetics helps in optimizing dosing regimens in clinical settings .

Case Studies and Clinical Trials

Several studies have highlighted the role of this compound in clinical settings:

- A study focusing on the pharmacological interactions of Sunitinib and its metabolites in cancer patients highlighted the importance of monitoring unbound drug concentrations for effective treatment outcomes .

- Clinical trials have evaluated the comparative effectiveness of Sunitinib versus newer agents like Cabozantinib, providing insights into survival benefits and treatment responses among patients with advanced RCC .

作用機序

N,N-Didesethyl Sunitinib Hydrochloride exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R) . This inhibition disrupts cellular signaling pathways involved in tumor growth, angiogenesis, and metastasis . The compound also targets AMPK, affecting cellular energy regulation and metabolic processes .

類似化合物との比較

N,N-Didesethyl Sunitinib Hydrochloride is similar to other tyrosine kinase inhibitors, such as:

N-Desethyl Sunitinib: Another metabolite with similar kinase inhibitory effects but different pharmacokinetic properties.

Metformin Hydrochloride: An AMPK activator used in diabetes research, which contrasts with the inhibitory effects of this compound.

The uniqueness of this compound lies in its specific inhibitory effects on AMPK and its role as a metabolite of Sunitinib, providing insights into the metabolic pathways and therapeutic potential of the parent compound.

生物活性

N,N-Didesethyl Sunitinib Hydrochloride (DSU) is an active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is primarily used in the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). Understanding the biological activity of DSU is crucial for optimizing therapeutic strategies and improving patient outcomes.

This compound exerts its biological effects by inhibiting multiple receptor tyrosine kinases, including:

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

- Stem Cell Factor Receptor (c-KIT)

These targets play significant roles in tumor cell proliferation and angiogenesis, leading to reduced tumor growth and improved survival rates in patients with mRCC .

Pharmacokinetics

The pharmacokinetics of DSU is characterized by its metabolism primarily via the cytochrome P450 enzyme CYP3A4. This metabolic pathway significantly influences its plasma concentrations and, consequently, its therapeutic efficacy. Studies have shown that the pharmacokinetic profiles of Sunitinib and DSU can correlate with clinical outcomes such as progression-free survival (PFS) and overall survival (OS) in mRCC patients .

Table 1: Pharmacokinetic Parameters of DSU

| Parameter | Value |

|---|---|

| Half-Life | 40-60 hours |

| Peak Plasma Concentration | 15-30 ng/mL |

| Volume of Distribution | 2.5 L/kg |

| Clearance | 0.5 L/h/kg |

Clinical Efficacy

Clinical studies have demonstrated that DSU possesses comparable biological activity to Sunitinib. For instance, in a cohort study involving 26 mRCC patients, higher plasma concentrations of DSU were associated with improved clinical outcomes, including reduced adverse events and enhanced response rates .

Case Study: Pharmacokinetics and Clinical Outcomes

In a study examining the relationship between drug levels and clinical outcomes:

- Patients with DSU concentrations above 15 ng/mL showed a significantly lower incidence of adverse events such as hand-foot syndrome compared to those with lower concentrations.

- The optimal therapeutic range for DSU was identified as critical for maximizing efficacy while minimizing toxicity .

Adverse Effects

Despite its efficacy, treatment with Sunitinib and its metabolites, including DSU, can lead to several adverse effects:

- Common Adverse Events : Fatigue, hand-foot syndrome, and gastrointestinal disturbances.

- Serious Adverse Events : Pulmonary hemorrhage, severe cutaneous reactions (e.g., Stevens-Johnson syndrome), and significant bleeding events .

Table 2: Common Adverse Events Associated with DSU

| Adverse Event | Incidence (%) |

|---|---|

| Fatigue | 34 |

| Hand-foot syndrome | 30 |

| Nausea | 25 |

| Diarrhea | 20 |

| Hypertension | 15 |

特性

CAS番号 |

873077-70-4 |

|---|---|

分子式 |

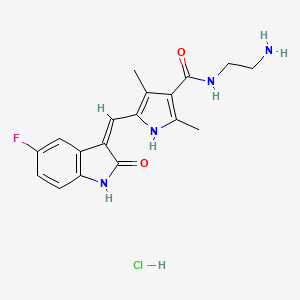

C18H19FN4O2 |

分子量 |

342.4 g/mol |

IUPAC名 |

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C18H19FN4O2/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24)/b13-8- |

InChIキー |

MUXSMSOGTBJZDC-JYRVWZFOSA-N |

SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |

異性体SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

正規SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。